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Compound of Interest

Compound Name: (R)-(2-Furyl)hydroxyacetonitrile

Cat. No.: B050658 Get Quote

An In-depth Technical Guide on (R)-(2-
Furyl)hydroxyacetonitrile
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, structure, and

nomenclature of (R)-(2-Furyl)hydroxyacetonitrile, a chiral molecule of interest in organic

synthesis and pharmaceutical development.

Chemical Identity and Nomenclature
(R)-(2-Furyl)hydroxyacetonitrile is an organic compound characterized by a central chiral

carbon atom bonded to four different functional groups: a furan ring, a hydroxyl group, a nitrile

group, and a hydrogen atom. The "(R)" designation in its name specifies the absolute

configuration of this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Table 1: Chemical Identifiers and Names
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Identifier Type Value

IUPAC Name (2R)-2-(Furan-2-yl)-2-hydroxyacetonitrile

Common Name (R)-2-Hydroxy-2-(2-furyl)acetonitrile[1]

CAS Number 121986-08-1[1]

Molecular Formula C₆H₅NO₂

Molecular Weight 123.11 g/mol [2]

The systematic IUPAC name for the (S)-enantiomer is (2S)-2-(furan-2-yl)-2-

hydroxyacetonitrile[2]. The compound is a type of cyanohydrin, specifically derived from 2-

furaldehyde.

Chemical Structure
The core of the molecule is an acetonitrile backbone (CH₃CN) where one hydrogen on the

methyl group is substituted by a hydroxyl group (-OH) and another by a 2-furyl group. The furan

ring is a five-membered aromatic heterocycle containing one oxygen atom.

Caption: 2D representation of (R)-(2-Furyl)hydroxyacetonitrile.

Logical Derivation of IUPAC Name
The IUPAC name is systematically derived from its constituent parts. The following diagram

illustrates the relationship between the structural components and the nomenclature.

Caption: Derivation of the IUPAC name from molecular components.

Experimental Protocols
While this document does not detail specific experimental results, the synthesis of chiral

cyanohydrins such as (R)-(2-Furyl)hydroxyacetonitrile typically involves one of the following

established methodologies:

Enzymatic Synthesis: Often employing an (R)-oxynitrilase enzyme, this method provides

high enantioselectivity.
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Substrates: 2-Furaldehyde and a cyanide source (e.g., HCN, KCN, or acetone

cyanohydrin).

Solvent: A biphasic system or a low-water-content organic solvent to favor the synthesis

reaction over hydrolysis.

Procedure: The aldehyde is dissolved in the chosen solvent, the enzyme is added, and the

cyanide source is introduced slowly while maintaining a constant pH (typically between 4.0

and 6.0) and temperature. The reaction progress is monitored by techniques such as

chiral HPLC.

Asymmetric Chemical Catalysis: Utilizing a chiral catalyst, such as a metal-salen complex or

a synthetic peptide-based catalyst.

Catalyst: A chiral Lewis acid or organocatalyst.

Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a common reagent in these reactions.

Procedure: The catalyst and 2-furaldehyde are stirred in an appropriate aprotic solvent

(e.g., dichloromethane or toluene) at a specific temperature (often sub-ambient). TMSCN

is then added, and the reaction is allowed to proceed until completion. A subsequent

workup step with a mild acid is required to hydrolyze the silyl ether intermediate to the final

hydroxyl product.

The purification and characterization of the final product typically involve column

chromatography, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

The enantiomeric excess is determined using chiral chromatography (HPLC or GC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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